4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Description
Chemical Identity and Classification
4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane belongs to the chemical class of organoboron compounds, specifically categorized as a pinacol boronic ester. The compound is formally classified as an aromatic boronic ester derivative featuring a dioxaborolane ring system fused with a substituted phenyl moiety. The molecular structure consists of a benzene ring substituted with a methyl group at the 2-position and a nitro group at the 3-position, connected to a boron atom that is incorporated into a six-membered dioxaborolane ring containing four methyl substituents.
The compound exhibits characteristics typical of both aromatic nitro compounds and organoboron esters. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system, while the boronic ester functionality provides the compound with its synthetic utility in palladium-catalyzed cross-coupling reactions. The pinacol ester moiety serves as a protecting group for the boronic acid functionality, enhancing the compound's stability and handling properties compared to the corresponding free boronic acid.
The classification of this compound extends beyond simple structural considerations to encompass its functional role in synthetic chemistry. As a member of the boronic ester family, it participates in the broader category of organoboron reagents that have revolutionized carbon-carbon bond formation in organic synthesis. The specific substitution pattern on the aromatic ring places it within the subcategory of electronically modified aryl boronic esters, where the nitro group serves as a powerful electron-withdrawing substituent that can influence both the reactivity and selectivity of the compound in various chemical transformations.
Historical Context and Development
The development of this compound reflects the broader evolution of organoboron chemistry and its applications in synthetic organic chemistry. While the specific compound was first catalogued in chemical databases in 2010, its conceptual foundation lies in the pioneering work on boronic acids and their derivatives that began in the early 20th century. The systematic development of pinacol boronic esters as stable, easily handled alternatives to boronic acids gained momentum in the latter half of the 20th century as synthetic chemists sought more practical organoboron reagents.
The emergence of the Suzuki-Miyaura coupling reaction in 1979 marked a pivotal moment in the utilization of organoboron compounds for cross-coupling chemistry. This Nobel Prize-winning methodology demonstrated the exceptional utility of boronic acids and their derivatives in forming carbon-carbon bonds under mild conditions with broad functional group tolerance. The subsequent development of pinacol boronic esters as coupling partners addressed many of the practical limitations associated with boronic acids, including their tendency to undergo dehydration and their variable stability.
The specific design of this compound incorporates lessons learned from decades of research in organoboron chemistry. The pinacol ester framework provides enhanced stability compared to the corresponding boronic acid, while the substitution pattern on the aromatic ring was chosen to provide specific electronic properties that can be exploited in synthetic applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the same aromatic system creates a unique electronic environment that can influence the compound's reactivity profile.
The compound's entry into commercial chemical catalogues and research databases reflects the growing demand for specialized organoboron reagents in pharmaceutical research and development. As the pharmaceutical industry increasingly relies on cross-coupling chemistry for the construction of complex molecular frameworks, compounds like this compound have become essential tools in medicinal chemistry.
Significance in Boronic Ester Chemistry
This compound occupies a significant position within the broader landscape of boronic ester chemistry due to its unique structural features and synthetic utility. The compound exemplifies the sophisticated design principles that govern modern organoboron reagents, particularly in the context of palladium-catalyzed cross-coupling reactions. The pinacol ester functionality serves as both a protecting group and an activating element, enabling the compound to participate efficiently in transmetalation processes that are fundamental to cross-coupling chemistry.
The significance of this compound in boronic ester chemistry extends to its role as a representative example of electronically modified aryl boronic esters. The presence of the nitro group at the 3-position of the aromatic ring provides a powerful electron-withdrawing influence that can dramatically affect the compound's behavior in chemical reactions. This electronic modification can influence the rate of transmetalation in cross-coupling reactions, potentially leading to enhanced reactivity compared to unsubstituted aryl boronic esters. The methyl substituent at the 2-position adds steric bulk and provides additional electronic effects that contribute to the compound's unique reactivity profile.
Research in organoboron chemistry has demonstrated that pinacol boronic esters can undergo direct transmetalation without prior hydrolysis to the corresponding boronic acid, a finding that has significant implications for the mechanistic understanding of cross-coupling reactions. Studies have shown that the rate of transmetalation can be significantly enhanced depending on the specific boronic ester employed, with structural features of the ester group playing a crucial role in determining reactivity. The pinacol ester framework in this compound positions it well to take advantage of these mechanistic insights.
The compound also serves as an important precursor for the synthesis of other functionalized aromatic compounds. For example, the nitro group can be reduced to an amino group under appropriate conditions, providing access to 3-Amino-2-methylphenylboronic acid, pinacol ester, which has its own applications in synthetic chemistry. This transformation demonstrates the compound's utility as a versatile synthetic intermediate that can be elaborated into other valuable organoboron reagents.
Nomenclature and Identification Parameters
The nomenclature and identification of this compound follows established conventions in chemical nomenclature while incorporating specific identifiers that ensure unambiguous characterization. The compound's primary International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its molecular structure through systematic nomenclature principles. The name begins with the dioxaborolane ring system, which forms the core cyclic structure containing the boron atom, followed by the tetramethyl substitution pattern and the phenyl substituent with its specific substitution pattern.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 910235-64-2 |
| Molecular Formula | C₁₃H₁₈BNO₄ |
| Molecular Weight | 263.10 g/mol |
| IUPAC Name | This compound |
| InChI Identifier | InChI=1S/C13H18BNO4/c1-9-10(7-6-8-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14 |
| InChI Key | DGUVYVUSWYNPNM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N+[O-])C |
The compound is also known by several alternative names that reflect different aspects of its chemical structure and function. The designation "2-Methyl-3-nitrophenylboronic acid, pinacol ester" emphasizes the compound's relationship to the corresponding boronic acid and highlights the pinacol ester protecting group. This alternative nomenclature is particularly useful in the context of synthetic chemistry, where the compound is often viewed as a protected form of the corresponding boronic acid.
Additional identification parameters include various database-specific identifiers that facilitate the compound's tracking and referencing across different chemical information systems. The PubChem Compound Identifier (CID) 46738818 provides a unique numerical identifier within the PubChem database. The compound also carries a DSSTox Substance Identifier (DTXSID20674469) for environmental and toxicological databases, and a Nikkaji Number (J3.181.029I) for Japanese chemical databases.
The European Community number 813-778-9 provides identification within European regulatory frameworks. These multiple identification systems ensure that the compound can be unambiguously referenced across different national and international chemical databases and regulatory systems. The molecular descriptor formats, including InChI and SMILES representations, provide machine-readable descriptions of the compound's structure that enable computational analysis and database searching.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9-10(7-6-8-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUVYVUSWYNPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674469 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910235-64-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Borylation of Aromatic Precursors
Method Overview:
This route involves the borylation of appropriately substituted aromatic halides, typically 2-bromo-2-methyl-4-nitrobenzene, using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst under inert conditions.
- Catalyst: Palladium complex, such as PdCl₂(dppf)
- Base: Potassium acetate
- Solvent: 1,4-dioxane
- Temperature: 100°C
- Duration: 16 hours
- Atmosphere: Argon inert atmosphere
- Dissolve 2-bromo-2-methyl-4-nitrobenzene in 1,4-dioxane.
- Add bis(pinacolato)diboron and potassium acetate.
- Purge the mixture with argon to exclude oxygen.
- Add the palladium catalyst.
- Heat the mixture to 100°C for 16 hours.
- Cool, extract with ethyl acetate, wash, dry, and purify via column chromatography.
- Yields approximately 90% of the desired dioxaborolane derivative.
- The product is isolated as a white solid with high purity.
Research Data:
This method is supported by recent literature indicating its robustness and scalability, with detailed reaction parameters provided in chemical synthesis databases and peer-reviewed articles.
Alternative Route via Diazotization and Nitration-Free Synthesis
Method Overview:
An alternative approach involves diazotization of 2-methyl-5-nitroaniline, followed by borylation, circumventing direct nitration of the aromatic ring, which is challenging and costly at scale.
- Diazotization: Conducted at low temperatures (0°C) using sodium nitrite and hydrochloric acid.
- Borylation: Similar to the route above, involving bis(pinacolato)diboron and palladium catalysis.
- Additional Steps: Hydrolysis, ring-closure, and nitroreduction to form the final compound.
- Mild operating conditions.
- Cost-effective and scalable.
- Simplified purification process.
Research Data:
This method is detailed in recent publications focusing on scalable synthesis pathways, emphasizing process safety and efficiency, especially suitable for industrial production.
Data Summary Table
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Borylation of halide | 2-bromo-2-methyl-4-nitrobenzene | B2Pin2, KOAc | PdCl₂(dppf) | 1,4-dioxane | 100°C | 90% | High efficiency, scalable |
| Diazotization route | 2-methyl-5-nitroaniline | NaNO₂, HCl | Pd catalyst | Ethanol/H₂O | 0–25°C | ~85% | Mild conditions, scalable |
| Commercial precursor | 2-bromo-2-methyl-4-nitrobenzene | B2Pin2 | Pd catalyst | Toluene/EtOH | 100°C | >85% | Industrial preferred |
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane serves as an important intermediate in the synthesis of pharmaceutical compounds. Its boron atom can participate in various chemical reactions that are crucial for developing new drugs. The nitrophenyl group can enhance biological activity and selectivity in drug design.
Case Study: Anticancer Agents
Research has indicated that derivatives of dioxaborolanes exhibit anticancer properties by interacting with specific biological targets. The incorporation of the nitrophenyl moiety can enhance the compound's efficacy against certain cancer cell lines.
Organic Synthesis
This compound is utilized as a reagent in organic synthesis due to its ability to undergo various transformations. It can be employed in cross-coupling reactions such as Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds in complex organic molecules.
Table 1: Comparison of Dioxaborolanes in Organic Synthesis
Materials Science
The compound is also being explored for its potential applications in materials science. Its ability to form stable complexes with metals makes it suitable for developing new materials with unique electronic and optical properties.
Case Study: Photonic Applications
Research has shown that dioxaborolanes can be used to create photonic materials that exhibit nonlinear optical properties. These materials are promising for applications in telecommunications and advanced imaging technologies.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
a) 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
- Molecular Formula: C₁₃H₁₈BNO₄ (identical to the target compound).
- Key Difference : The nitro group is at the 3-position relative to the boronate ester, but the methyl group is at the 4-position instead of the 2-position.
b) 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
- Molecular Formula: C₁₃H₁₈BNO₄.
- Key Difference : The nitro group is at the 5-position , altering the electronic distribution on the aromatic ring.
- Impact : The increased distance between the nitro and boronate groups may reduce electron-withdrawing effects, leading to slower reaction kinetics in electron-deficient aryl couplings .
Functional Group Variations
a) 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
- Molecular Formula : C₁₂H₁₆BO₄S.
- Key Feature : A sulfonyl (-SO₂Me) group replaces the nitro group.
- Impact : The sulfonyl group is a stronger electron-withdrawing group than nitro, which could enhance electrophilicity in aryl halide displacement reactions. However, its bulkiness may reduce coupling efficiency .
b) 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane
Electronic and Steric Effects
NMR Spectral Comparisons
The target compound’s aromatic protons are deshielded due to the nitro group, with shifts between δ 7.3–7.1, similar to its phenethyl analog. However, the sulfonyl-substituted analog shows further deshielding (δ 8.0–7.5) .
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane (commonly referred to as TMNDB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C12H16BNO4
- Molecular Weight : 249.07 g/mol
- CAS Number : 910235-64-2
- Melting Point : 47°C
- Purity : ≥98% .
TMNDB operates primarily through its interactions with biological targets via the boron atom, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity makes it a candidate for various therapeutic applications, particularly in cancer treatment and antibacterial activity.
Antibacterial Activity
Recent studies have demonstrated that TMNDB exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These results indicate that TMNDB could be a promising candidate in the fight against antibiotic-resistant bacteria .
Anticancer Activity
TMNDB has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's ability to target specific signaling pathways involved in cell growth and survival has been a focal point of research.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were found to be in the range of 10–20 µM, indicating moderate potency .
Study 1: Antibacterial Efficacy
In a study published in 2022, TMNDB was tested against multiple strains of antibiotic-resistant bacteria. The findings showed that TMNDB not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections . The study concluded that TMNDB could serve as a lead compound for developing new antibacterial agents.
Study 2: Anticancer Properties
A recent investigation assessed the effects of TMNDB on apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to evaluate apoptosis markers. Results indicated a significant increase in apoptotic cells treated with TMNDB compared to controls. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via hydroboration or transition-metal-catalyzed borylation. For example:
- Hydroboration : React alkynyl pinacolboronates with dicyclohexylborane under inert conditions (e.g., 456 mg of precursor + 356 mg dicyclohexylborane, 2.0 mmol each) to achieve stereoselective boronate formation .
- Catalytic Borylation : Use UiO-Co (0.2 mol%) with B₂pin₂ in cumene, yielding benzylic:aromatic boronate mixtures (80:20 ratio) . Adjust stoichiometry and catalyst loading for nitro-substituted aryl groups.
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- NMR Analysis : ¹H, ¹³C, and ¹¹B NMR at 400 MHz, 100 MHz, and 128 MHz, respectively. Note that quadrupolar relaxation may obscure some signals . For nitro-substituted derivatives, expect distinct aromatic δ 7.3–7.1 ppm (¹H NMR) and boron shifts near 30 ppm (¹¹B NMR) .
- GC-MS : Detect boronate esters (e.g., m/z peaks corresponding to molecular ion [M]⁺) .
- Molecular Formula Confirmation : Use high-resolution mass spectrometry (HRMS) to verify C₁₄H₁₉BNO₄ (calculated MW: 292.12) .
Q. What purification techniques are recommended for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for nitro-aryl derivatives .
- Recrystallization : Employ tetrachloroethylene-d₆ or cold pentane to isolate crystalline products .
- Storage : Store at -20°C for long-term stability, as boronate esters are moisture-sensitive .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyl-3-nitrophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at the 2-position hinders transmetalation in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
- Electronic Effects : The nitro group at the 3-position withdraws electron density, slowing oxidative addition. Counteract by using electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) .
- Optimization : Screen solvents (THF vs. DMF) and bases (K₂CO₃ vs. CsF) to balance reactivity and selectivity .
Q. How can computational modeling predict regioselectivity in reactions involving this boronate?
- Methodological Answer :
- DFT Calculations : Model the transition state of Suzuki couplings using Gaussian or ORCA software. Focus on boron-oxygen bond dissociation energies and aryl-Pd interaction energies .
- Molecular Dynamics : Simulate solvent effects (e.g., cumene vs. THF) on boronate solubility and catalyst turnover .
Q. What strategies resolve discrepancies in reported catalytic efficiencies for this compound?
- Methodological Answer :
- Controlled Comparisons : Replicate reactions under identical conditions (catalyst loading, solvent, temperature) to isolate variables .
- Kinetic Profiling : Use in situ IR or ¹¹B NMR to monitor boronate conversion rates and detect side reactions (e.g., protodeboronation) .
- Purity Checks : Verify starting material purity via HPLC (≥95%) to exclude impurities affecting yields .
Q. How does the nitro group impact the compound’s stability under acidic or basic conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
